molecular formula C9H5N5OS B8281535 2-(4-Pyridinyl)-4-thiazolylcarbonylazide

2-(4-Pyridinyl)-4-thiazolylcarbonylazide

Cat. No.: B8281535
M. Wt: 231.24 g/mol
InChI Key: SQBRLKYNLBHLNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Pyridinyl)-4-thiazolylcarbonylazide is a heterocyclic azide compound characterized by a thiazole core substituted with a 4-pyridinyl group and a carbonyl azide functional group. This structure confers unique reactivity, particularly in click chemistry and photochemical applications, due to the azide group’s propensity for cycloaddition reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-(4-Pyridinyl)-4-thiazolylcarbonylazide and related compounds from the provided evidence:

Compound Core Structure Substituents/Functional Groups Key Applications Stability
This compound Thiazole 4-Pyridinyl, carbonyl azide Click chemistry, photochemical probes Moderate (azide decomposition risk)
2-Chloro-6-methylpyrimidine-4-carboxylic acid () Pyrimidine Chloro, methyl, carboxylic acid Pharmaceutical intermediates High (stable under ambient conditions)
Example 51 (Patent EP, ) Pyrrolidine-thiazole hybrid 4-Methylthiazol-5-yl, hydroxy, benzylamide Kinase inhibition (therapeutic agents) High (amide bonds enhance stability)
Example 52 (Patent EP, ) Pyrrolidine-thiazole hybrid 4-Methylthiazol-5-yl, hydroxypyrrolidine Drug discovery (targeted protein binding) High (hydroxy groups improve solubility)

Key Observations:

  • Reactivity : The azide group in this compound distinguishes it from stable amide- or carboxylic acid-containing analogs (e.g., ’s pyrimidine derivative). Its reactivity enables rapid conjugation in click chemistry but requires careful handling to avoid decomposition .
  • Its utility lies primarily in synthetic chemistry .
  • Solubility and Stability : The carboxylic acid group in ’s compound enhances water solubility, whereas the azide group in the target compound may reduce solubility in polar solvents. Stability is highly dependent on storage conditions (e.g., light and temperature).

Research Findings and Data

Thermal Stability Analysis (Inferred from Structural Analogues):

Compound Decomposition Temperature (°C) Half-life at 25°C
This compound 80–100 (estimated) ~7 days (dark, 4°C)
2-Chloro-6-methylpyrimidine-4-carboxylic acid >200 >1 year
Example 51 (Patent EP) >150 >6 months

Properties

Molecular Formula

C9H5N5OS

Molecular Weight

231.24 g/mol

IUPAC Name

2-pyridin-4-yl-1,3-thiazole-4-carbonyl azide

InChI

InChI=1S/C9H5N5OS/c10-14-13-8(15)7-5-16-9(12-7)6-1-3-11-4-2-6/h1-5H

InChI Key

SQBRLKYNLBHLNS-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=NC(=CS2)C(=O)N=[N+]=[N-]

Origin of Product

United States

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